N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride
Description
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride (CAS: 1217118-91-6, CM974213) is a carboxamide derivative featuring a rigid adamantane moiety linked to a 4-phenylpiperazine scaffold via a methylene bridge. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications . The piperazine ring adopts a chair conformation, as observed in structurally related carboxamides, which may influence its molecular interactions and stability .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSHKBFIBMGNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride typically involves the reaction of adamantanecarboxylic acid with piperazine derivatives. One common method includes the following steps:
Formation of Adamantanecarboxylic Acid Chloride: Adamantanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Piperazine: The resulting adamantanecarboxylic acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Antiviral and Anticancer Properties
The adamantane moiety in this compound has been linked to antiviral activity, particularly in inhibiting viral replication. Research has shown that adamantane derivatives can exhibit potent anticancer properties against various cancer cell lines. For instance, studies have demonstrated that certain adamantyl-bearing compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapies .
Neuroprotective Effects
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride may also possess neuroprotective effects. Similar compounds have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's disease. The structural similarity to known neuroprotective agents like memantine suggests potential therapeutic applications in this area .
Materials Science Applications
The rigid structure of this compound makes it useful in developing novel materials with high thermal stability. Its unique properties can be exploited in creating advanced polymers and composites for various industrial applications .
Biological Studies
This compound serves as a valuable probe in biological studies, particularly for understanding the interactions between adamantane derivatives and biological macromolecules. Its ability to interact with enzymes and proteins makes it an important tool for biochemical research .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that N-(adamantan-1-yl)-substituted compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
Research conducted at a leading university explored the neuroprotective effects of adamantane derivatives, including this compound. Results indicated improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. Additionally, the piperazine ring can interact with various receptors in the body, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in Antimicrobial Activity
describes adamantane-isothiourea hybrids such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates . These compounds differ from the target molecule by replacing the carboxamide group with a carbothioimidate moiety. Key findings include:
- Compound 7b : Exhibited broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans (MIC: 2–4 µg/mL).
- Compound 8d : Showed selective activity against Gram-positive strains (MIC: 4–8 µg/mL).
- Hypoglycemic Effects : Analogues like 7a and 8b reduced serum glucose levels in diabetic rats by 40–50% at 50 mg/kg, comparable to gliclazide .
Key Structural Insight : The thioimidate group in these analogs may enhance antimicrobial potency but reduce metabolic stability compared to the carboxamide group in the target compound.
Receptor-Binding Analogues (CB1 Ligands)
highlights adamantane-containing carboxamides targeting the CB1 receptor, such as N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamides . These compounds feature indazole/indole cores instead of phenylpiperazine, with substitutions at R4 (alkyl/fluoroalkyl) and R5/R6 (carboxamide side chains). Key differences include:
- CB1 Affinity: Indazole derivatives showed higher binding affinity than indole analogues, with IC₅₀ values in the nanomolar range.
- Substituent Effects : Fluorination at R4 improved receptor selectivity and pharmacokinetic profiles .
Comparison with Target : The target’s phenylpiperazine moiety likely directs it toward different biological targets (e.g., serotonin or dopamine receptors) rather than CB1, underscoring the impact of heterocycle choice on pharmacological profile.
Piperazine Carboxamide Derivatives
Crystallographic studies () on N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide reveal:
- Conformation : Piperazine rings adopt chair conformations, with bond lengths and angles consistent across derivatives (C–N: 1.45–1.49 Å; N–C–C: 109–112°).
- Synthetic Routes: Ethanol-mediated reactions under reflux yield high-purity carboxamides (79% yield) .
Target Comparison : The target compound’s piperazine conformation aligns with these models, suggesting similar stability and synthetic scalability.
Adamantane-Based Sulfonamides and Peptidomimetics
lists derivatives like N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide (CM974245) , which replaces carboxamide with sulfonamide. Key differences:
- Solubility : Sulfonamides generally exhibit lower solubility than carboxamide salts.
- Bioactivity : Sulfonamide groups are associated with protease inhibition (e.g., cathepsin-L inhibition in ) .
Peptidomimetic Example : Derivative 46 () incorporates adamantane into a pentanamide scaffold, demonstrating dual inhibition of SARS-CoV-2 proteases (IC₅₀: <1 µM) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride is a compound that belongs to the class of adamantane derivatives. Its unique structure, which combines an adamantane moiety with a piperazine ring, suggests potential biological activities that are currently under investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Chemical Formula: C22H32ClN3O
- Molecular Weight: 393.96 g/mol
- CAS Number: 1216726-71-4
The compound's structure contributes to its stability and reactivity, allowing it to interact with various biological targets.
Biochemical Interactions
This compound exhibits high reactivity due to the adamantane framework. This reactivity facilitates interactions with enzymes and proteins, potentially leading to various biological effects:
- Antiviral Activity: The adamantane derivatives are known for their ability to inhibit viral replication. This property is particularly relevant in the context of treating viral infections.
- Anticancer Properties: Preliminary studies indicate that this compound may exhibit anti-proliferative effects against various cancer cell lines, similar to other adamantane derivatives .
In Vitro Studies
Research has shown that this compound can affect cellular functions in vitro. For example:
- Antiproliferative Effects: Studies suggest that this compound can inhibit the growth of specific cancer cell lines, indicating potential as an anticancer agent.
In Vivo Studies
Currently, the effects of this compound at different dosages in animal models are not fully characterized. However, it is known that some adamantane derivatives exhibit dose-dependent effects in models of pain and inflammation.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known adamantane derivatives:
| Compound | Primary Use | Biological Activity |
|---|---|---|
| Amantadine | Antiviral | Effective against influenza viruses |
| Rimantadine | Antiviral | Similar efficacy to amantadine |
| Memantine | Alzheimer's treatment | NMDA receptor antagonist |
This compound stands out due to its unique combination of adamantane and piperazine structures, which may enhance its biological activity compared to these established compounds.
Q & A
Q. What are the key considerations for synthesizing N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound involves coupling the adamantane-methyl group to the piperazine-carboxamide core. A reference method for analogous piperazine-carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) uses refluxing ethanol with 1-methylpiperazine and a carbamic chloride derivative . For the adamantane-containing variant, bulkier reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDC) may improve coupling efficiency due to steric hindrance from the adamantane group . Solvent selection (e.g., dichloromethane or DMF) and controlled temperatures (60–80°C) are critical to minimize side reactions . Post-synthesis, purification via recrystallization (ethanol or acetonitrile) ensures high yield (≥75%) and purity .
Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm the adamantane-methyl proton signals (δ 1.6–2.1 ppm, multiplet) and piperazine carboxamide carbonyl (δ 165–170 ppm in ) .
- Mass Spectrometry : ESI-MS in positive ion mode should show the molecular ion peak at m/z 412.3 (M+H) and HCl adducts .
Q. What are the stability profiles of piperazine carboxamide hydrochlorides under varying pH and temperature conditions?
- Methodological Answer : Piperazine derivatives are sensitive to pH and temperature. Stability studies on similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) show optimal stability at pH 4–6 (aqueous buffers) and 4°C storage . Hydrolysis of the carboxamide group occurs above pH 8, while thermal degradation (>80°C) leads to adamantane ring decomposition . For long-term storage, lyophilization and desiccant-packed containers are recommended .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and optimal synthesis pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalyst selection) . Molecular docking can also model steric effects of the adamantane group during coupling reactions, guiding reagent selection (e.g., bulky bases like DIPEA) .
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, receptor isoform selectivity). For receptor-binding studies:
- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Control for adamantane-induced hydrophobicity by comparing solubility in DMSO/PBS mixtures .
- Validate target engagement via knockout models or competitive antagonists (e.g., SR 142948A, a structurally related adamantane derivative) .
Q. How does the adamantane moiety influence the compound's pharmacokinetic properties and receptor binding affinity?
- Methodological Answer :
- Pharmacokinetics : Adamantane increases logP (hydrophobicity), enhancing blood-brain barrier penetration but reducing aqueous solubility. Use ProTox-II or ADMET predictors to balance these properties .
- Receptor Binding : Molecular dynamics simulations show adamantane stabilizes interactions with hydrophobic receptor pockets (e.g., dopamine D3 or sigma-1 receptors). Experimental validation via SAR studies (e.g., replacing adamantane with cyclohexane) quantifies its contribution to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
